ETHYL {[4-(CYCLOHEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE
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Overview
Description
ETHYL {[4-(CYCLOHEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbamoyl group attached to a phenyl ring, which is further substituted with a cyclohexylsulfamoyl group. The ethyl ester functionality adds to its versatility in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL {[4-(CYCLOHEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with the cyclohexylsulfamoyl group. This can be achieved through a nucleophilic aromatic substitution reaction where a suitable phenyl derivative reacts with a cyclohexylsulfamoyl chloride under basic conditions. The resulting intermediate is then subjected to carbamoylation using ethyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. Solvent recovery and recycling are also crucial aspects of the industrial process to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL {[4-(CYCLOHEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group, depending on the reaction conditions and the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Hydrolyzed esters, substituted phenyl derivatives.
Scientific Research Applications
ETHYL {[4-(CYCLOHEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE has found applications in various scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL {[4-(CYCLOHEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The cyclohexylsulfamoyl group may enhance the compound’s binding affinity and specificity towards its targets, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL {[4-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}FORMATE: Similar structure but with a trifluoromethyl group instead of a cyclohexylsulfamoyl group.
ETHYL {[4-(METHYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE: Contains a methylsulfamoyl group instead of a cyclohexylsulfamoyl group.
Uniqueness
ETHYL {[4-(CYCLOHEXYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE is unique due to the presence of the bulky cyclohexylsulfamoyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may confer enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[4-(cyclohexylsulfamoyl)anilino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-2-23-16(20)15(19)17-12-8-10-14(11-9-12)24(21,22)18-13-6-4-3-5-7-13/h8-11,13,18H,2-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFGOPUKVYZIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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